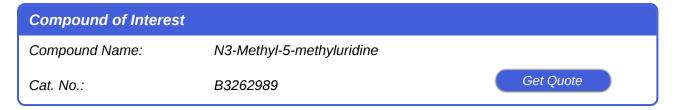


An In-depth Technical Guide to the Physicochemical Properties of N3,5-dimethyluridine

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For Researchers, Scientists, and Drug Development Professionals

Abstract

N3,5-dimethyluridine is a modified pyrimidine nucleoside that has garnered interest in the biomedical field, particularly for its potential antiviral properties. This technical guide provides a comprehensive overview of the core physicochemical properties of N3,5-dimethyluridine, detailed experimental protocols for its synthesis and analysis, and a visualization of its proposed mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Physicochemical Properties

The fundamental physicochemical characteristics of N3,5-dimethyluridine are crucial for its handling, formulation, and interpretation in biological assays. While some experimental values are not readily available in the public domain, a compilation of known and predicted data is presented below.

General Properties



Property	Value	Source
IUPAC Name	1-[3,4-dihydroxy-5- (hydroxymethyl)oxolan-2- yl]-3,5-dimethylpyrimidine-2,4- dione	BOC Sciences[1]
Synonyms	N3-Methyl-5-methyluridine, Uridine, 3,5-dimethyl-	BOC Sciences[1]
CAS Number	3650-91-7	BOC Sciences[1]
Molecular Formula	C11H16N2O6	BOC Sciences[1]
Appearance	White to off-white crystalline solid (predicted)	

Quantitative Data

A summary of the available quantitative physicochemical data for N3,5-dimethyluridine is provided in Table 1. It is important to note that some of these values are predicted and should be confirmed experimentally.

Table 1: Quantitative Physicochemical Properties of N3,5-dimethyluridine



Property	Value	Notes
Molecular Weight	272.25 g/mol	BOC Sciences[1]
Melting Point	Not available	Melting point of the related 5-methyluridine is 183-184 °C.
Boiling Point	499.3 ± 55.0 °C at 760 mmHg	BOC Sciences[1]
Density	1.5 ± 0.1 g/cm ³	BOC Sciences[1]
Solubility	Not explicitly available. Related compound 5-methyluridine is soluble in DMSO (~10 mg/ml) and dimethylformamide (~16 mg/ml).	
рКа	Not available	-
LogP	Not available	-

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of N3,5-dimethyluridine are essential for its application in research and development. The following sections provide methodologies based on established procedures for related nucleoside analogues.

Synthesis of N3,5-dimethyluridine

The synthesis of N3,5-dimethyluridine can be achieved through the methylation of 5-methyluridine. A general protocol is outlined below, adapted from procedures for the synthesis of N3-methylated nucleosides.[2][3][4]

Materials:

- 5-methyluridine
- Methyl iodide (CH₃I)



- Anhydrous potassium carbonate (K₂CO₃)
- Anhydrous N,N-Dimethylformamide (DMF)
- Toluene
- Acetone
- Hexane
- Argon gas
- Round-bottom flask
- · Magnetic stirrer and stir bar
- Rotary evaporator
- Filter funnel

Procedure:

- In an oven-dried 250-mL round-bottom flask, dissolve 5-methyluridine (1 equivalent) in anhydrous DMF under an argon atmosphere.
- Add anhydrous potassium carbonate (2-3 equivalents) to the solution.
- Slowly add methyl iodide (1.5-2 equivalents) to the stirring suspension.
- Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, filter the reaction mixture to remove the potassium carbonate.
- Evaporate the DMF from the filtrate using a rotary evaporator under reduced pressure.
- Co-evaporate the residue with toluene (2 x 50 mL) to remove residual DMF.
- Dissolve the crude product in a minimal amount of acetone.



- Precipitate the product by adding hexane to the acetone solution.
- Collect the precipitate by vacuum filtration, wash with a cold 1:1 (v/v) mixture of acetone and hexane, and dry under vacuum to yield N3,5-dimethyluridine.

Purification and Analysis

Purification: The crude N3,5-dimethyluridine can be further purified by silica gel column chromatography.[4] A typical mobile phase would be a gradient of methanol in dichloromethane or ethyl acetate in hexane.

Analytical Methods: The purity and identity of the synthesized N3,5-dimethyluridine should be confirmed by the following analytical techniques:

- Thin-Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.
- High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis. A
 reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is
 commonly used.[3]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure. ¹H
 and ¹³C NMR spectra should be recorded. While specific spectra for N3,5-dimethyluridine
 are not readily available, the expected shifts can be predicted based on the structures of 5methyluridine and N3-methyluridine.
- Mass Spectrometry (MS): To confirm the molecular weight and elemental composition. Highresolution mass spectrometry (HRMS) is recommended for accurate mass determination.[5]

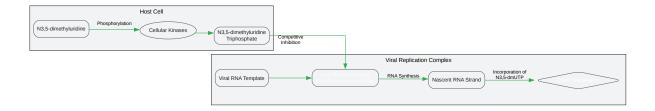
Biological Activity and Mechanism of Action

N3,5-dimethyluridine is reported to be an inhibitor of viral replication, with a proposed mechanism of action centered on the thwarting of viral RNA synthesis.[1] This inhibition likely occurs through the interaction of the modified nucleoside with the viral RNA-dependent RNA polymerase (RdRp).

Proposed Mechanism of Action



The proposed mechanism involves the cellular uptake of N3,5-dimethyluridine, followed by its intracellular phosphorylation to the active triphosphate form. This triphosphate analog can then act as a competitive inhibitor or a chain terminator during viral RNA synthesis catalyzed by the viral RdRp.



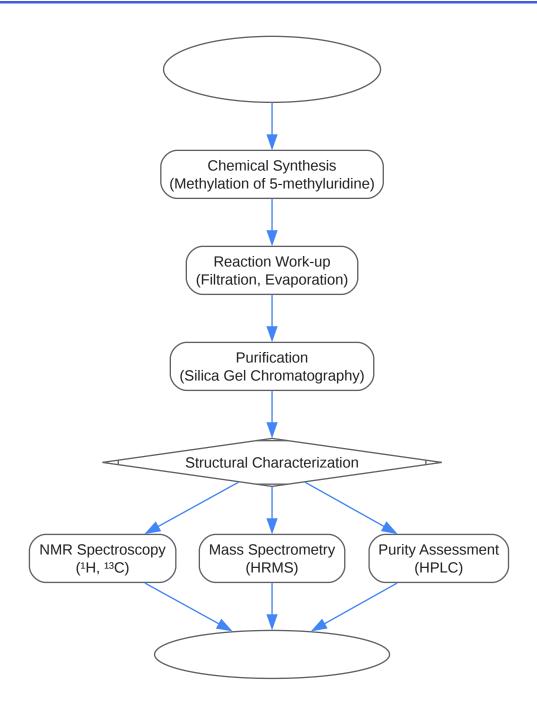
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Proposed mechanism of action for N3,5-dimethyluridine.

Experimental Workflow Visualization

A general workflow for the synthesis, purification, and characterization of N3,5-dimethyluridine is depicted below. This workflow provides a logical sequence of the key experimental steps.





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General experimental workflow for N3,5-dimethyluridine.

Conclusion

N3,5-dimethyluridine represents a promising scaffold for the development of novel antiviral agents. This technical guide has summarized the currently available physicochemical data and provided detailed, adaptable protocols for its synthesis and analysis. The visualized mechanism of action and experimental workflow offer a clear framework for researchers.



Further experimental validation of the predicted properties and a more in-depth elucidation of its biological activity are warranted to fully realize the therapeutic potential of this modified nucleoside.

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